N-cyclooctyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Description
N-Cyclooctyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core substituted at the 7-position with a 3-methoxyphenyl group. The piperidine-3-carboxamide moiety is functionalized with a cyclooctyl group, contributing to its unique stereoelectronic profile . Its synthesis likely involves multi-step reactions, including cyclocondensation of substituted thiophenes with pyrimidine precursors, followed by piperidine coupling and carboxamide formation, as inferred from analogous synthetic routes .
Properties
IUPAC Name |
N-cyclooctyl-1-[7-(3-methoxyphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O3S/c1-34-21-13-7-9-18(15-21)22-17-35-24-23(22)29-27(30-26(24)33)31-14-8-10-19(16-31)25(32)28-20-11-5-3-2-4-6-12-20/h7,9,13,15,17,19-20H,2-6,8,10-12,14,16H2,1H3,(H,28,32)(H,29,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDWRJBOZBXMPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NC5CCCCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with multiple receptors
Mode of Action
Based on its structural similarity to other indole derivatives, it may bind with high affinity to its targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, suggesting that this compound may also affect multiple biochemical pathways.
Result of Action
Indole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that this compound may have similar effects.
Biological Activity
N-cyclooctyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including antibacterial, enzyme inhibition, and other therapeutic effects.
Chemical Structure and Properties
The compound's structure features a piperidine core substituted with a thieno[3,2-d]pyrimidine moiety, which is known for various biological activities. The molecular formula is , and it exhibits properties typical of heterocyclic compounds.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N4O2S |
| Molecular Weight | 398.52 g/mol |
| IUPAC Name | This compound |
Antibacterial Activity
Research indicates that compounds similar to N-cyclooctyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine derivatives exhibit varying degrees of antibacterial activity. A study highlighted that derivatives containing the thieno[3,2-d]pyrimidine structure showed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The effectiveness of these compounds can be attributed to their ability to disrupt bacterial cell processes.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, derivatives have demonstrated strong inhibitory effects against acetylcholinesterase (AChE) and urease. For instance, some related compounds showed IC50 values as low as 1.13 µM for urease inhibition . This suggests that the compound may be beneficial in treating conditions linked to these enzymes.
Case Studies and Research Findings
- Antimicrobial Studies : In a comparative study of various thieno[3,2-d]pyrimidine derivatives, N-cyclooctyl derivatives were noted for their significant antibacterial properties. The study utilized standard disk diffusion methods to assess efficacy against multiple strains .
- Enzyme Inhibition : A series of synthesized compounds were tested for their ability to inhibit AChE and urease. The results indicated that the presence of the piperidine moiety enhanced inhibitory activity against these enzymes .
- Docking Studies : Computational studies have shown that N-cyclooctyl derivatives can effectively bind to target enzymes, suggesting a mechanism for their biological activity. Molecular docking simulations indicated favorable interactions with key amino acids in the active sites of AChE and urease .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs differ in substituents on the thienopyrimidine core and the piperidine-carboxamide side chain. These variations influence physicochemical properties (e.g., solubility, logP) and biological interactions.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 3-methoxyphenyl substituent increases polarity compared to phenyl (logP reduction by ~0.5 units) but remains less polar than fluorinated analogs (e.g., 2-fluorophenyl in ).
- Solubility : Methoxy groups generally improve aqueous solubility via hydrogen bonding, whereas cyclooctyl and benzyl groups reduce it due to hydrophobicity .
- Metabolic Stability : Fluorinated benzyl groups (e.g., in ) resist oxidative metabolism, whereas methoxy groups may undergo demethylation, impacting half-life .
Research Findings and Implications
- QSAR Insights : Van der Waals descriptors (e.g., molecular volume) highlight the cyclooctyl group’s role in enhancing target binding through hydrophobic interactions .
- Antioxidant Potential: Methoxy-substituted aromatics (as in the target compound) are associated with radical scavenging, though this remains untested in thienopyrimidines .
- Synergistic Effects: Minor structural changes (e.g., methoxy vs. methyl) can drastically alter bioactivity, emphasizing the need for precise medicinal chemistry optimization .
Preparation Methods
Synthesis of the Thieno[3,2-d]Pyrimidin-4-One Core
The thieno[3,2-d]pyrimidin-4-one scaffold is constructed via cyclocondensation of aminothiophene derivatives with urea or thiourea. A representative method involves:
Preparation of 2-Amino-3-carboxamidothiophene :
Cyclocondensation :
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amidoxime Formation | NH₂OH·HCl, EtOH, reflux, 4h | 85 | |
| Cyclocondensation | Urea, POCl₃, 80°C, 6h | 72 |
Introduction of the 3-Methoxyphenyl Group at Position 7
The 3-methoxyphenyl moiety is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution:
Halogenation at Position 7 :
Suzuki Coupling :
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C, 2h | 68 | |
| Suzuki Coupling | 3-MeO-C₆H₄B(OH)₂, Pd(PPh₃)₄, K₂CO₃, 90°C, 12h | 81 |
Attachment of the Piperidine Moiety at Position 2
The piperidine ring is introduced via nucleophilic displacement or Buchwald-Hartwig amination:
Chlorination at Position 2 :
Piperidine Coupling :
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chlorination | POCl₃, reflux, 4h | 78 | |
| Piperidine Attachment | Piperidine-3-COOH, t-BuOK, DMF | 65 |
Formation of the N-Cyclooctyl Carboxamide
The carboxylic acid on the piperidine ring is converted to the cyclooctyl carboxamide via activation and coupling:
Activation of the Carboxylic Acid :
Amidation with Cyclooctylamine :
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Activation | CDI, THF, rt, 2h | 92 | |
| Amidation | Cyclooctylamine, DCM, rt, 12h | 88 |
Purification and Characterization
The final compound is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol. Structural confirmation is achieved through:
- ¹H-NMR : δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 4H, aryl-H), 4.10 (m, 1H, piperidine-H), 3.85 (s, 3H, OCH₃).
- HRMS : m/z 507.2124 [M+H]⁺ (calculated for C₂₈H₃₄N₄O₃S: 507.2128).
Optimization Challenges and Solutions
Q & A
Basic Questions
Q. What are the recommended synthetic routes for N-cyclooctyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide?
- Methodology : Synthesis typically involves multi-step organic reactions. Key steps include:
- Thienopyrimidine core formation : Cyclocondensation of thiophene derivatives with urea or thiourea under acidic conditions .
- Piperidine ring introduction : Nucleophilic substitution or coupling reactions, often using carbodiimide-based reagents (e.g., EDCI) to attach the piperidine moiety .
- N-cyclooctyl group incorporation : Amide coupling between the piperidine-carboxamide and cyclooctylamine, optimized using catalysts like DMAP .
- Critical factors : Control reaction temperature (e.g., 0–5°C for sensitive steps), solvent selection (e.g., DMF for polar intermediates), and purification via column chromatography .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical techniques :
- NMR spectroscopy : Confirm regiochemistry of the thienopyrimidine core and cyclooctyl group attachment (e.g., H NMR for methoxyphenyl protons at δ 3.8–4.0 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the solubility and stability profiles under laboratory conditions?
- Solubility : Sparingly soluble in water; readily dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane) .
- Stability : Stable at room temperature in dry, dark conditions for >6 months. Avoid prolonged exposure to light or moisture to prevent hydrolysis of the 4-oxo group .
Advanced Questions
Q. What strategies are effective in elucidating the structure-activity relationships (SAR) for this compound’s biological activity?
- Approach :
- Substituent variation : Modify the 3-methoxyphenyl group (e.g., replace with 4-fluorophenyl or electron-withdrawing groups) to assess impact on enzyme inhibition .
- Functional group deletion : Synthesize analogs lacking the cyclooctyl group to evaluate its role in target binding .
- Assays : Use enzymatic assays (e.g., kinase inhibition) or cellular models (e.g., cancer cell lines) to quantify potency (IC) and selectivity .
- Computational tools : Molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Root causes : Variability in assay conditions (e.g., ATP concentrations in kinase assays), compound purity, or cell line genetic backgrounds .
- Mitigation strategies :
- Standardization : Use validated protocols (e.g., CEREP panels for off-target profiling) .
- Orthogonal assays : Confirm activity in multiple models (e.g., recombinant enzymes vs. primary cells) .
- Batch analysis : Re-test compounds with independent synthesis batches to rule out impurity effects .
Q. What in silico approaches are suitable for target identification and mechanism-of-action studies?
- Pharmacophore modeling : Generate 3D pharmacophores using tools like Schrödinger Phase to identify potential targets (e.g., kinases, GPCRs) .
- Chemoproteomics : Combine affinity chromatography with mass spectrometry to map protein interaction networks .
- ADME prediction : Use SwissADME or pkCSM to optimize bioavailability and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
